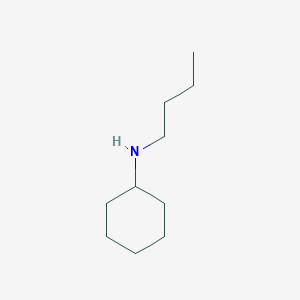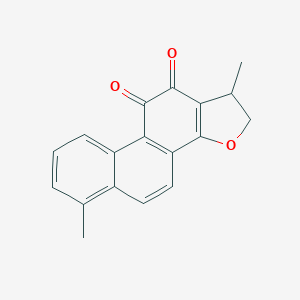
Dihydrotanshinone
Vue d'ensemble
Description
Dihydrotanshinone I is a compound extracted from the plant Salvie miltorrhiza Bunge . It is used as a gram-positive antibacterial and anti-cancer compound . It exhibits neuromodulatory, anticancer, anti-inflammatory, anti-allergic, anti-diabetic, antithrombotic, vasodilatory, antihypertensive, and anti-angiogenic activities . It is a potent anti-cancer agent with its cytotoxic, apoptosis, cell cycle arrest effects and inhibition of angiogenesis, and metastasis in cancer cells .
Synthesis Analysis
The total synthesis of Dihydrotanshinone I was reported by R. L. Danheiser, D. S. Casebier, and J. L. Loebach in Tetrahedron Letters in 1992 .Molecular Structure Analysis
Dihydrotanshinone I belongs to a class of lipophilic abietane diterpenoids . It is an abietane diterpenoid compound with the molecular formula: C18H14O3 .Chemical Reactions Analysis
Dihydrotanshinone I can catalyze a variety of chemical reactions and plays an important role in protecting organisms from external aggression and in plant secondary metabolism .Physical And Chemical Properties Analysis
Dihydrotanshinone I has a molecular formula of C18H14O3 and a molecular weight of 278.30 .Applications De Recherche Scientifique
Vasorelaxant Properties
Dihydrotanshinone, extracted from Salvia miltiorrhiza (danshen), exhibits significant vasorelaxant effects on rat coronary arteries. Its mechanism primarily involves inhibiting Ca(2+) influx in vascular smooth muscle cells, independent of endothelial pathways, muscarinic receptors, beta-adrenoceptors, adenylyl cyclase, and guanylyl cyclase pathways (Lam et al., 2008).
Anticancer Potential
- Dihydrotanshinone shows promising anticancer effects against glioma cells. It induces apoptosis and inhibits cell proliferation in a dose- and time-dependent manner, affecting caspases and cytochrome c activation (Cao et al., 2017).
- It also enhances apoptotic effects when combined with irradiation in human cervical cancer, suggesting a potential as a radiosensitizer (Ye et al., 2011).
- Dihydrotanshinone I induced apoptosis and autophagy in colon cancer cells through a caspase and ROS-dependent pathway, indicating its role in colon cancer therapy (Wang et al., 2015).
Anti-Inflammatory and Immunomodulatory Effects
- The compound exhibits anti-inflammatory properties, as shown in studies on lipopolysaccharide-treated cells and animal models. It effectively reduces pulmonary edema and suppresses levels of inflammatory cytokines (Yue et al., 2021).
- Dihydrotanshinone I also inhibits NF-κB activation, a pathway central to inflammation and cancer, further supporting its therapeutic potential in these conditions (Wang et al., 2015).
Neuroprotective and Cognitive Effects
- Tanshinone congeners, including dihydrotanshinone, have been found to improve memory impairments induced by scopolamine in mice, suggesting potential benefits in cognitive disorders (Kim et al., 2007).
Cardiovascular Health
- Dihydrotanshinone I has shown a protective effect against atherosclerosis in mouse models, working through NOX4/NF-κB mediated pathways (Zhao et al., 2016).
- It also acts as an acetylcholinesterase inhibitor, potentially relevant for treating Alzheimer's disease (Ren et al., 2004).
Other Applications
- The compound shows potential in treating hepatic fibrosis, as evidenced by a metabolomics study revealing its impact on various metabolic pathways (Chaoyang et al., 2021).
Mécanisme D'action
Dihydrotanshinone I has been reported to generate reactive oxygen species which trigger apoptosis in bacteria and cancer cells . It can damage the structures of cell wall and cell membrane to increase permeability of cell membrane and release of cell components . It could influence the synthesis of bacterial protein, destroy the protein, or reject the anabolism or expression of the protein, and finally lead to the loss of normal physiological function of bacteria .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1,6-dimethyl-1,2-dihydronaphtho[1,2-g][1]benzofuran-10,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)17(20)16(19)14-10(2)8-21-18(13)14/h3-7,10H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HARGZZNYNSYSGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C(C=CC=C43)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydrotanshinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



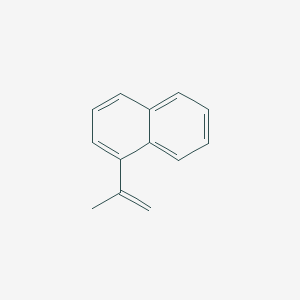


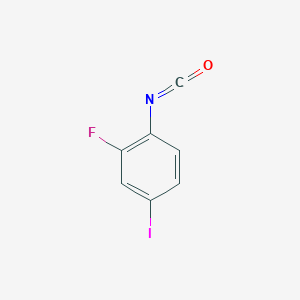
![Methyl 4-[6-[4-[[4-(hydroxymethyl)phenyl]carbamoylamino]phenyl]-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate](/img/structure/B163007.png)
![(1E,4S,4aR,5R,6aS,7S,9aR)-5-(acetyloxy)-1-[[[3-(dimethylamino)propyl]methylamino]methylene]-4a,5,6,6a,7,8,9,9a-octahydro-cyclopenta[5,6]naphtho[1,2-c]pyran-2,10(1H,4H)-dione](/img/structure/B163009.png)
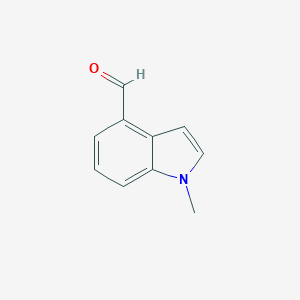
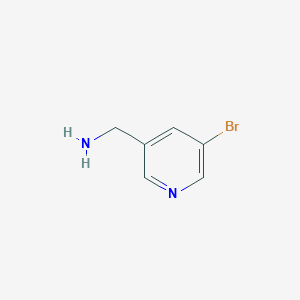
![[(3R,4Ar,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] 4-(4-methylpiperazin-1-yl)butanoate;dihydrochloride](/img/structure/B163014.png)



![[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 3-hexylcyclobutane-1-carboxylate](/img/structure/B163020.png)
